1-Methylhexyl octanoate
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Overview
Description
1-Methylhexyl octanoate, also known as octanoic acid 1-methylhexyl ester, is an organic compound with the molecular formula C15H30O2. It is an ester formed from octanoic acid and 1-methylhexanol. Esters like this compound are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
1-Methylhexyl octanoate can be synthesized through the esterification reaction between octanoic acid and 1-methylhexanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
Octanoic acid+1-MethylhexanolH2SO41-Methylhexyl octanoate+Water
In industrial settings, the reaction conditions are optimized to maximize yield and purity. This often involves controlling the temperature, pressure, and the molar ratios of the reactants .
Chemical Reactions Analysis
1-Methylhexyl octanoate, like other esters, can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into octanoic acid and 1-methylhexanol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, forming a different ester and alcohol.
Common reagents for these reactions include acids (e.g., hydrochloric acid for hydrolysis), bases (e.g., sodium hydroxide for saponification), and reducing agents (e.g., LiAlH4 for reduction) .
Scientific Research Applications
1-Methylhexyl octanoate has several applications in scientific research:
Analytical Chemistry: It is used as a standard in gas chromatography-mass spectrometry (GC-MS) for analyzing ester compositions in various samples.
Biological Studies: Esters like this compound are studied for their roles in biological systems, including their metabolism and effects on cellular processes.
Industrial Applications: Due to its pleasant odor, it is used in the formulation of perfumes and flavorings. .
Mechanism of Action
The mechanism of action of 1-methylhexyl octanoate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases, releasing octanoic acid and 1-methylhexanol. Octanoic acid can then enter metabolic pathways, such as β-oxidation, to produce energy .
Comparison with Similar Compounds
1-Methylhexyl octanoate can be compared with other esters, such as:
Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Isopropyl acetate: Used as a solvent in coatings and inks.
What sets this compound apart is its specific combination of octanoic acid and 1-methylhexanol, which gives it unique properties and applications .
Properties
CAS No. |
55193-32-3 |
---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
heptan-2-yl octanoate |
InChI |
InChI=1S/C15H30O2/c1-4-6-8-9-11-13-15(16)17-14(3)12-10-7-5-2/h14H,4-13H2,1-3H3 |
InChI Key |
UKPOONOGHLYURR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC(C)CCCCC |
Origin of Product |
United States |
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